methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate
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Overview
Description
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorinated cyclohexyl group attached to the indole ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorocyclohexyl Group: The fluorocyclohexyl group can be introduced via a nucleophilic substitution reaction using a fluorinated cyclohexyl halide.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorocyclohexyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated cyclohexyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The indole core can interact with various biological targets, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(cyclohexyl)-1H-indole-6-carboxylate: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
Methyl 3-(2-chlorocyclohexyl)-1H-indole-6-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Methyl 3-(2-bromocyclohexyl)-1H-indole-6-carboxylate: Contains a bromine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate can significantly enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets compared to its non-fluorinated analogs. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may influence its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C12H12FNO2
- Molecular Weight : 221.23 g/mol
- CAS Number : Not specifically listed, but related compounds exist under similar identifiers.
The presence of the fluorinated cyclohexyl group is expected to enhance the compound's lipophilicity and biological interactions, potentially affecting its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Binding : Its structure allows for potential binding to various receptors, influencing signaling pathways critical for physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that indole derivatives exhibit antibacterial properties, which may extend to this compound.
Antimicrobial Properties
Research indicates that indole derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that certain indole compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have shown promising results:
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.004 - 0.03 | Enterobacter cloacae |
Compound B | 0.015 | Staphylococcus aureus |
Compound C | 0.20 | Escherichia coli |
These findings suggest that this compound could potentially exhibit similar antimicrobial properties due to structural similarities with other active indoles .
Anticancer Activity
Indole derivatives have been recognized for their anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
- Study on Indole Derivatives : A study focused on various indole derivatives revealed that modifications on the indole structure significantly influenced their biological activity, particularly in anticancer and antimicrobial assays .
- Fluorinated Compounds in Drug Design : Research has highlighted the role of fluorinated compounds in enhancing drug efficacy and selectivity. The incorporation of fluorine into organic molecules often leads to improved metabolic stability and bioavailability .
- Potential in Neurological Disorders : Given the structure of this compound, there is ongoing research into its potential therapeutic effects in treating neurological disorders, leveraging its ability to cross the blood-brain barrier effectively .
Properties
Molecular Formula |
C16H18FNO2 |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3 |
InChI Key |
FLVIVLNSOAYNIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F |
Origin of Product |
United States |
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